REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[Br:12][C:13]1[CH:14]=[C:15]([OH:20])[CH:16]=[C:17]([Cl:19])[CH:18]=1.C(=O)([O-])[O-].[K+].[K+].[Cl-].[NH4+]>CN1C(=O)CCC1>[Br:12][C:13]1[CH:14]=[C:15]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[O:20][C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[CH:4][CH:5]=[CH:6][C:7]=1[Cl:8] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
764 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)Cl)O
|
Name
|
|
Quantity
|
661 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in an oil bath at 120° C
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with dilute brine (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by automated column chromatography on silica gel (80 g)
|
Type
|
WASH
|
Details
|
eluting with 0-100% CH2Cl2/hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(OC2=C(C=CC=C2[N+](=O)[O-])Cl)C=C(C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |